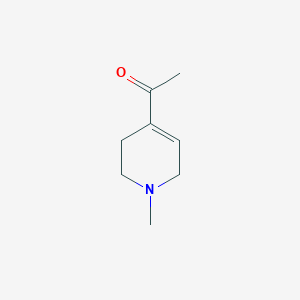
Isoarecolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoarecolone, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Profile
Isoarecolone is primarily recognized for its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a selective partial agonist for the α4* nAChR subtype, which is implicated in nicotine addiction and dependence. This selectivity is significant because it offers a pathway for developing new therapeutic agents aimed at treating nicotine and betel nut addictions without the undesirable effects associated with muscarinic receptor activation.
- Cholinergic Activity : this compound exhibits minimal activity on muscarinic acetylcholine receptors (mAChRs), distinguishing it from other related compounds like arecoline, which activates both nAChRs and mAChRs. This property makes this compound a candidate for drug development focused on nicotine cessation therapies .
Drug Development Potential
Given its selective activity profile, this compound serves as a promising scaffold for the creation of novel pharmacological agents aimed at managing addiction. The following points summarize its potential:
- Selective Agonism : this compound's ability to selectively activate α4* nAChR while showing low muscarinic activity positions it as a favorable candidate for drugs designed to mitigate withdrawal symptoms in nicotine dependence .
- Research Implications : The findings suggest that this compound could lead to the development of medications that effectively target nicotine receptors with fewer side effects, enhancing patient adherence to treatment regimens.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- A study characterized this compound's activity on various nAChR subtypes using Xenopus laevis oocytes. Results showed that this compound had negligible effects on α7 nAChR while effectively activating α4* receptors, reinforcing its selective profile .
- Another research effort explored the implications of this compound in addiction treatment frameworks, suggesting that its unique receptor activity could help develop effective interventions for individuals struggling with tobacco use .
Comparative Analysis of Areca Alkaloids
The following table summarizes key differences between this compound and other related compounds derived from areca nut:
| Compound | Receptor Activity | Muscarinic Activity | Potential Use |
|---|---|---|---|
| This compound | Selective α4* nAChR Agonist | Low | Tobacco cessation therapies |
| Arecoline | Agonist for both nAChR and mAChR | High | General cholinergic effects |
| Guvacoline | Broad spectrum agonist | Moderate | Potential anti-inflammatory uses |
Propriétés
Numéro CAS |
100752-88-3 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-3-5-9(2)6-4-8/h3H,4-6H2,1-2H3 |
Clé InChI |
YYJCSIKNHFNEQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCN(CC1)C |
SMILES canonique |
CC(=O)C1=CCN(CC1)C |
Key on ui other cas no. |
100752-88-3 |
Synonymes |
isoarecolone isoarecolone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















